molecular formula C16H25N2O4D3 B602517 Oseltamivir-d3 CAS No. 1093851-61-6

Oseltamivir-d3

Cat. No.: B602517
CAS No.: 1093851-61-6
M. Wt: 315.43
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Description

Oseltamivir-d3 is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in this compound replace the hydrogen atoms in the original oseltamivir molecule, which can enhance the compound’s stability and metabolic properties. Oseltamivir is marketed under the brand name Tamiflu and is widely used for its efficacy in reducing the severity and duration of influenza symptoms.

Mechanism of Action

Target of Action

Oseltamivir, marketed as Tamiflu, is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of infection with influenza viruses A and B . The primary target of Oseltamivir is the neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the viral replication process .

Mode of Action

Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from host cells, thereby disrupting the viral replication process . Oseltamivir is ingested in the form of a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate .

Biochemical Pathways

Oseltamivir’s action affects the viral replication pathway. By inhibiting neuraminidase, oseltamivir prevents the cleavage of sialic acid residues on the host cell surface, which is a critical step in the release of new virus particles . This disruption of the viral life cycle reduces the spread of the virus within the host.

Pharmacokinetics

Oseltamivir has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and its active metabolite, oseltamivir carboxylate, are dose-proportional after repeated doses . More than 75% of an oral dose reaches the circulation as oseltamivir carboxylate .

Result of Action

The inhibition of neuraminidase by oseltamivir results in a decrease in the severity and duration of influenza symptoms . It also reduces the risk of complications such as pneumonia and respiratory failure . The clinical benefit is greatest when administered within 48 hours of the onset of influenza symptoms .

Action Environment

Environmental factors can influence the action of oseltamivir. This could potentially expose natural influenza reservoirs, such as wild ducks, to the drug, potentially leading to the development of drug resistance . Therefore, prudent use of oseltamivir and improved sewage treatment strategies are recommended .

Biochemical Analysis

Biochemical Properties

Oseltamivir-d3 interacts with the influenza virus neuraminidase, a glycoprotein found on the virion surface . The interaction between this compound and neuraminidase prevents the release of new virus particles from host cells .

Cellular Effects

This compound has been shown to reduce inflammation and facilitate the establishment of cross-strain protective T cell memory to influenza viruses . It reduces the duration of flu symptoms by only 12–24 hours .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cell, thereby disrupting viral replication .

Temporal Effects in Laboratory Settings

In treatment trials, this compound was shown to reduce the time to first alleviation of symptoms by 16.8 hours . The effectiveness decreases significantly after 48 hours .

Dosage Effects in Animal Models

In animal models, the administration of a 5.08 mg/kg dose of Oseltamivir phosphate twice daily for 5 days resulted in the same median area under the plasma concentration-time curve as that observed in humans at the approved dose of 75 mg twice daily for 5 days .

Metabolic Pathways

This compound is a prodrug that is rapidly metabolized by hepatic carboxylesterase 1 (CES1) into the active metabolite, Oseltamivir carboxylate . This metabolite is then excreted by the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues via P-glycoprotein (P-gp), a transporter protein . The brain distribution of this compound was found to be increased in mdr1a/1b knockout mice compared with wild-type mice .

Subcellular Localization

Given its role as an inhibitor of the viral neuraminidase enzyme, it is likely to be localized where this enzyme is present, typically on the surface of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir-d3 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, introduction of the amino and acetamido groups, and the final esterification to form the ethyl ester. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are implemented at each step to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Oseltamivir-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties.

Scientific Research Applications

Oseltamivir-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of oseltamivir.

    Biology: Studied for its interactions with viral proteins and its effects on viral replication.

    Medicine: Used in clinical research to evaluate its efficacy and safety in treating influenza.

    Industry: Employed in the development of new antiviral drugs and formulations.

Comparison with Similar Compounds

Similar Compounds

    Zanamivir: Another neuraminidase inhibitor used to treat influenza.

    Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.

    Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.

Uniqueness

Oseltamivir-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetic properties and longer duration of action compared to its non-deuterated counterpart.

Properties

CAS No.

1093851-61-6

Molecular Formula

C16H25N2O4D3

Molecular Weight

315.43

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

196618-13-0(unlabelled)

Synonyms

(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; 

tag

Oseltamivir

Origin of Product

United States

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